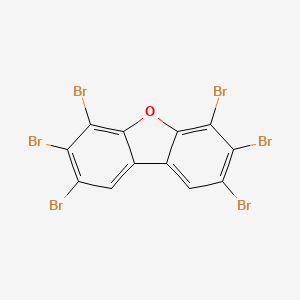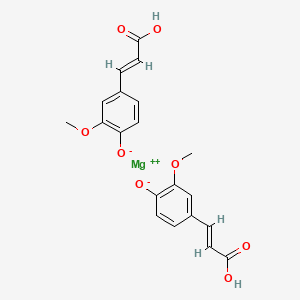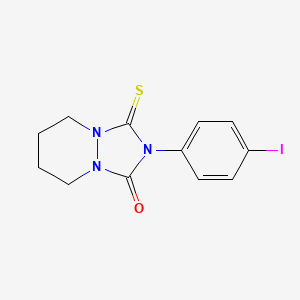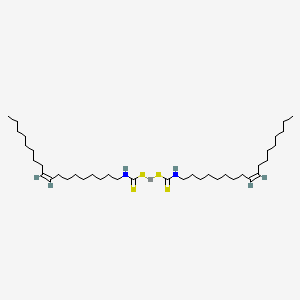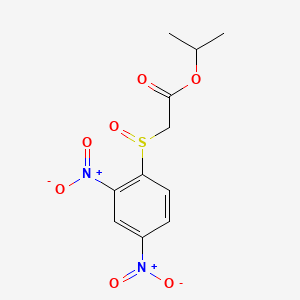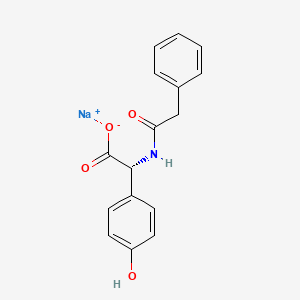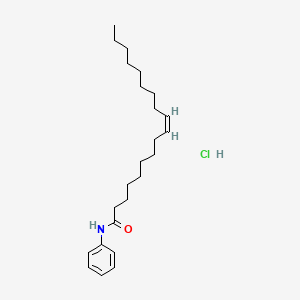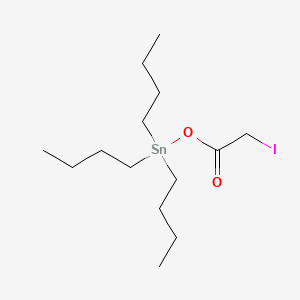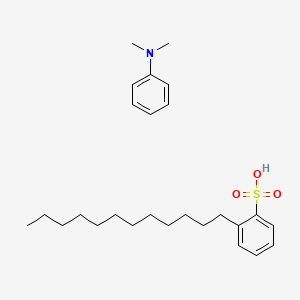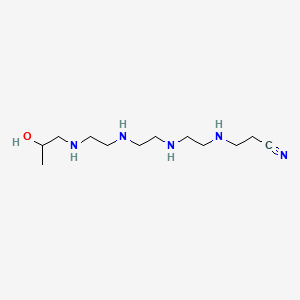
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile is a chemical compound with the molecular formula C12H27N5O It is known for its unique structure, which includes multiple amine groups and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-aminoethylamino)ethanol with acrylonitrile under controlled conditions to form the intermediate compound. This intermediate is then further reacted with additional amine groups and hydroxylation steps to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group produces primary amines.
Wissenschaftliche Forschungsanwendungen
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s amine groups make it useful in the modification of biomolecules and the development of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The nitrile group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
15-Hydroxy-4,7,10,13-tetraazahexadecanenitrile can be compared with other similar compounds, such as:
4,7,10,13-Tetraazahexadecanenitrile: Lacks the hydroxyl group, which may affect its reactivity and applications.
15-Hydroxy-4,7,10,13-tetraazahexadecanediamine: Contains an additional amine group instead of the nitrile group, leading to different chemical properties and uses.
The presence of the hydroxyl and nitrile groups in this compound makes it unique and versatile for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
85665-50-5 |
|---|---|
Molekularformel |
C12H27N5O |
Molekulargewicht |
257.38 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H27N5O/c1-12(18)11-17-10-9-16-8-7-15-6-5-14-4-2-3-13/h12,14-18H,2,4-11H2,1H3 |
InChI-Schlüssel |
MSLZKPMVJKWTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCNCCNCCNCCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


